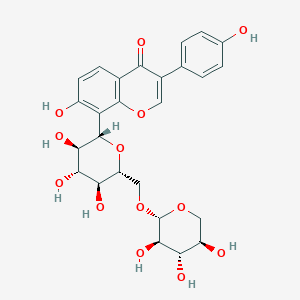

Puerarin 6''-O-xyloside

説明

Botanical Sources and Distribution of Puerarin (B1673276) 6''-O-Xyloside

Puerarin 6''-O-xyloside is notably found in the root of Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu. medchemexpress.comnih.gov This climbing vine, belonging to the legume family, is native to East Asia and has been a staple in traditional Chinese medicine for centuries. nih.gov The roots of Pueraria lobata are rich in various isoflavones, with this compound being one of the major constituents. nih.govnih.gov The concentration of isoflavones, including puerarin and its derivatives, can vary but may constitute a significant portion of the root's dry weight. nih.gov

While Pueraria lobata is the primary documented source of this compound, other plants from the Fabaceae (legume) family are known to be rich in isoflavone (B191592) glycosides. For instance, red clover (Trifolium pratense) and soybean (Glycine max) are well-known sources of isoflavones like genistein (B1671435) and daidzein (B1669772) and their glycosidic forms. lsmu.lturfu.ru Although the specific presence of this compound in these plants is not as established, the biochemical pathways for isoflavone synthesis are common in this family, suggesting potential for its presence or the presence of structurally similar compounds.

Advanced Extraction Techniques for this compound

The extraction of this compound from its botanical sources is a critical step for its study and potential application. Various methods have been developed and optimized to enhance extraction efficiency.

Traditional solvent extraction remains a common method for obtaining isoflavones. Studies have shown that the choice of solvent significantly impacts the yield of this compound. Methanol has been found to yield a slightly higher amount of this compound compared to water. nih.govresearchgate.net The optimization of solvent-based extraction often involves adjusting parameters such as solvent concentration, temperature, and extraction time. For instance, using a 46.06% ethanol (B145695) solution at 65.02°C for 22 minutes has been identified as an optimal condition for extracting puerarin from Pueraria lobata. mdpi.com Another study found that 70% ethanol at 85°C with a pH of 8 was effective for extracting flavonoids from kudzu root. mdpi.com

Table 1: Comparison of Conventional Solvents for this compound Extraction

| Solvent | Relative Yield of this compound | Reference |

| Methanol | Higher | nih.govresearchgate.net |

| Water | Lower | nih.govresearchgate.net |

| Ethanol | Effective, concentration-dependent | mdpi.commdpi.com |

This table is interactive. Click on the headers to sort the data.

In recent years, there has been a shift towards more environmentally friendly "green" extraction methods. Natural Deep Eutectic Solvents (NADES) have emerged as a promising alternative to conventional organic solvents. nih.gov NADES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic mixture with a melting point lower than the individual components.

Research has demonstrated that certain NADES can significantly enhance the extraction yield of this compound from Radix Puerariae. nih.gov For example, a NADES composed of L-proline and malic acid (L-Pro-Maa) under optimized conditions yielded 9.9 mg/g of this compound, which was 3.4 times higher than the yield obtained with water. nih.gov The addition of water to NADES has also been shown to increase the extraction efficiency of puerarin. urfu.ru Other green techniques like subcritical water extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) are also being explored for isoflavone extraction from various plant materials. nih.gov

Table 2: Yield of this compound with Different Extraction Methods

| Extraction Method | Solvent/System | Yield (mg/g) | Reference |

| Conventional Solvent | Water | ~2.9 | nih.gov |

| Conventional Solvent | Methanol | 3.8 | researchgate.net |

| NADES | L-Proline-Malic Acid (optimized) | 9.9 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for quantifying the purity of the compound, often achieving purities of 98% or higher. tandfonline.comphytopurify.com For preparative purposes, column chromatography and preparative thin-layer chromatography are employed to separate this compound from other co-extracted isoflavones and plant metabolites. researchgate.netnih.gov The identification of the isolated compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. phytopurify.comnih.gov

特性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2/t15-,16-,19+,20-,21+,22-,23-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQXQCEEPCZMO-KATYHMCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Chromatographic Isolation and Purification Strategies

Preparative Column Chromatography Applications

Preparative column chromatography is a fundamental technique for the isolation of Puerarin (B1673276) 6''-O-xyloside from crude plant extracts. researchgate.netnih.gov This method is typically employed as a primary purification step following initial solvent extraction from the dried and powdered roots of Pueraria lobata. nih.gov

In one established procedure, a large quantity of the plant material (10 kg) was first extracted with 70% ethanol (B145695). The resulting crude extract was then subjected to a series of liquid-liquid extractions using solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate, and n-butanol, to partition the components. The dichloromethane extract, containing a mixture of compounds, was then subjected to column chromatography and preparative thin-layer chromatography to isolate individual constituents. nih.gov Through such multi-step chromatographic processes, researchers have successfully isolated and identified Puerarin 6''-O-xyloside alongside numerous other compounds from the same plant source. researchgate.netnih.gov

Table 1: Compounds Isolated from Pueraria lobata alongside this compound

| Compound Class | Compound Name |

|---|---|

| Isoflavones | Genistein (B1671435), Daidzein (B1669772), Puerarin |

| Isoflavone (B191592) Glycosides | Puerarin apioside |

| Triterpenoids | Lupenone, Lupeol |

| Sterols | β-sitosterol |

| Other Phenols | Medicarpin, Isovanillin, Coniferyl Aldehyde, Syringaldehyde |

| Fatty Acids | Linoleic acid |

| Other Compounds | Sandwicensin, Ethyl ferulate, Haginin A, Isopterofuran |

This table presents a selection of compounds that have been co-isolated from Pueraria lobata during procedures aimed at purifying isoflavones like this compound. researchgate.netnih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and quantification of this compound in plant extracts. google.comnih.gov Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) has been developed for the comprehensive identification and quantification of bioactive compounds in Pueraria. nih.gov

In a typical quantitative analysis, a powdered sample of Pueraria root is extracted using an ultrasonic bath with 90% ethanol. The extract is then analyzed by the UHPLC system. Puerarin has been identified as the most abundant isoflavone, followed by this compound, 3′-methoxy puerarin, and 3′-hydroxy puerarin. nih.gov Another sensitive HPLC method utilizing a C8 column with post-column modification and fluorescence detection has been developed for the determination of puerarin and daidzein, showcasing the versatility of HPLC in analyzing these isoflavones. researchgate.net

Table 2: Example UHPLC Gradient for Isoflavone Analysis

| Time (minutes) | Mobile Phase B (%) |

|---|---|

| 0–7.5 | 95-60 |

| 7.5–11 | 60–5 |

| 11–12 | 5 |

| 12.1 | 5–95 |

| 12.1–15 | 95 |

This gradient was used in a UHPLC-Q-Orbitrap HRMS method to quantify twelve different isoflavones, including this compound, in Pueraria samples. nih.gov

Semi-Preparative Liquid Chromatography Techniques

For obtaining higher purity samples in milligram quantities, semi-preparative HPLC is the method of choice. o-cp.de This technique bridges the gap between analytical HPLC, used for identification and quantification, and large-scale preparative chromatography. It allows for the efficient isolation of specific target compounds from complex mixtures, such as plant extracts. o-cp.de

Research has demonstrated the use of semi-preparative reversed-phase HPLC to successfully isolate this compound from Pueraria thomsonii extracts. researchgate.netresearchgate.net These systems are modular and typically consist of a pump capable of handling higher flow rates (e.g., up to 40 ml/min), a sample application system, a UV/Vis detector with a preparative flow cell, and a fraction collector. o-cp.de The use of semi-preparative HPLC is crucial for obtaining purified this compound for further structural elucidation and biological activity studies. o-cp.deresearchgate.net

Spectroscopic Characterization and Structural Elucidation Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Puerarin (B1673276) 6''-O-xyloside

The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom. For Puerarin 6''-O-xyloside, the spectrum would show characteristic signals for the aromatic protons of the isoflavone (B191592) core, as well as distinct signals for the anomeric and other sugar protons of both the glucose and xylose units. The coupling constants (J values) between adjacent protons are crucial for establishing the stereochemistry of the glycosidic linkages.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display signals corresponding to the isoflavone skeleton, including the downfield signal of the carbonyl carbon (C-4), and the carbons of the two sugar moieties. The attachment of the xylose unit to the 6''-position of the glucose is confirmed by a downfield shift of the C-6'' signal compared to that in puerarin.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) Note: These are predicted values based on puerarin and general glycosylation effects. Actual values may vary slightly.

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Isoflavone Core | ||

| 2 | ~153.0 | ~8.30 (s) |

| 3 | ~122.5 | - |

| 4 | ~175.0 | - |

| 4a | ~121.5 | - |

| 5 | ~128.0 | ~7.95 (d) |

| 6 | ~117.0 | ~6.90 (d) |

| 7 | ~162.0 | - |

| 8 | ~115.0 | - |

| 8a | ~157.0 | - |

| 1' | ~123.0 | - |

| 2', 6' | ~130.0 | ~7.35 (d) |

| 3', 5' | ~115.5 | ~6.80 (d) |

| 4' | ~157.5 | - |

| Glucose Moiety | ||

| 1'' | ~73.0 | ~4.90 (d) |

| 2'' | ~70.5 | ~4.10 (m) |

| 3'' | ~78.0 | ~3.50 (m) |

| 4'' | ~70.0 | ~3.40 (m) |

| 5'' | ~81.0 | ~3.70 (m) |

| 6'' | ~68.0 | ~4.00, 3.80 (m) |

| Xylose Moiety | ||

| 1''' | ~104.0 | ~4.30 (d) |

| 2''' | ~73.5 | ~3.20 (m) |

| 3''' | ~76.5 | ~3.30 (m) |

| 4''' | ~69.5 | ~3.55 (m) |

| 5''' | ~65.0 | ~3.75, 3.10 (m) |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly informative.

The high-resolution mass spectrum of this compound would confirm its molecular formula, C₂₆H₂₈O₁₃, which corresponds to a molecular weight of 548.49 g/mol . phytopurify.comnaturewillbio.combiosynth.com

In MS/MS analysis, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through the sequential loss of its sugar moieties. A primary fragmentation event would be the cleavage of the glycosidic bond linking the xylose to the glucose, resulting in a neutral loss of the xylose residue (132 Da). A subsequent fragmentation would involve the loss of the glucose unit (162 Da) from the isoflavone core. The fragmentation pattern of the remaining puerarin aglycone would then be consistent with that of the parent compound. researchgate.netresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Positive Mode) | Description |

| [M+H]⁺ | 549.16 | Protonated molecule |

| [M+Na]⁺ | 571.14 | Sodium adduct |

| [M-Xylose+H]⁺ | 417.11 | Loss of xylose unit (132 Da) |

| [M-Xylose-Glucose+H]⁺ | 255.07 | Loss of xylose and glucose units (Puerarin aglycone) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule. The spectrum of this compound would exhibit characteristic absorption bands indicative of its flavonoid and glycosidic nature. Key absorptions would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups on the isoflavone core and the sugar units.

A sharp, strong peak around 1630 cm⁻¹ due to the C=O (carbonyl) stretching of the γ-pyrone ring. researchgate.net

Several bands in the 1450-1600 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic rings. researchgate.net

Strong absorptions in the 1000-1260 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ether linkages (glycosidic bonds) and alcohol groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the conjugated system of the isoflavone core. Isoflavones typically display two major absorption bands. For this compound, the spectrum is expected to show:

Band I: An absorption maximum in the range of 310-330 nm, which is associated with the cinnamoyl system (B-ring and the heterocyclic ring).

Band II: A more intense absorption maximum around 250-260 nm, corresponding to the benzoyl system (A-ring). researchgate.net The presence of the sugar moieties does not significantly alter the position of these absorption maxima compared to the aglycone, puerarin.

Table 3: Summary of Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Characteristic Values |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| C=O Stretch | ~1630 cm⁻¹ (strong, sharp) | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |

| C-O Stretch | 1000-1260 cm⁻¹ | |

| UV-Vis Spectroscopy | Band II (Benzoyl) | ~250-260 nm |

| Band I (Cinnamoyl) | ~310-330 nm |

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the absolute configuration of chiral centers in molecules like this compound. Circular Dichroism (CD) spectroscopy is the most commonly employed technique for this purpose in flavonoid glycosides.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the stereochemistry of its chiral centers and the conformation of its glycosidic linkages.

For this compound, the CD spectrum would be a composite of the electronic transitions of the isoflavone chromophore, which become optically active due to the chiral influence of the attached sugar units. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those corresponding to the UV absorption bands, can be correlated with the stereochemistry of the C-8 glycosidic bond and the configurations of the sugar units. While specific CD data for this compound is not widely published, analysis by analogy to other isoflavone C-glycosides and O-glycosides allows for stereochemical assignment. researchgate.net The application of CD spectroscopy is crucial for confirming the D-glucose and D-xylose configurations and the β-anomeric nature of the glycosidic linkages. rsc.org

Analytical Quantification and Detection Methods

Ultra-High Performance Liquid Chromatography (UPLC) for Qualitative and Quantitative Analysis

Ultra-High Performance Liquid Chromatography (UPLC) stands out as a powerful technique for both the qualitative and quantitative analysis of Puerarin (B1673276) 6''-O-xyloside. tmrjournals.com Its high resolution and speed allow for the efficient separation of this compound from other closely related isoflavones. tmrjournals.com

Method Development and Validation for Puerarin 6''-O-Xyloside Detection

The development of a robust UPLC method is foundational for the accurate detection of this compound. This involves the optimization of chromatographic conditions to ensure reliable and reproducible results. Key parameters that are typically validated include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.gov

A study focusing on the analysis of isoflavones in Pueraria lobata developed and validated a UPLC-Q-Orbitrap HRMS method. nih.govresearchgate.net The validation, performed in accordance with AOAC International guidelines, demonstrated the method's suitability for quantifying this compound and other isoflavones. nih.gov Linearity was established using an eight-point calibration curve, while accuracy was confirmed through recovery experiments at different concentration levels. nih.gov

Application in Complex Botanical Extracts

UPLC is frequently employed for the analysis of this compound in complex botanical extracts, such as those derived from the root of Pueraria lobata (Kudzu). researchgate.netglpbio.com In these extracts, this compound is often present alongside a multitude of other compounds, including other isoflavones like puerarin, daidzin, and genistin. nih.govresearchgate.nettandfonline.com

For instance, a UPLC-EQ-MS method was utilized to analyze the chemical composition of a Puerariae Lobatae Radix extract. nih.gov This analysis successfully identified this compound among 17 other active compounds. nih.gov The high resolving power of UPLC is essential to separate these structurally similar compounds, enabling their individual quantification. tmrjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Trace Analysis

The integration of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally sensitive and specific method for the trace analysis of this compound. tmrjournals.com This combination allows for the confident identification and quantification of the compound, even at very low concentrations. sci-hub.se

High-resolution mass spectrometry (HRMS), such as that provided by Q-Orbitrap instruments, is particularly valuable. nih.govresearchgate.net It enables the determination of the accurate mass of the molecule and its fragments, which aids in the unequivocal identification of this compound. nih.gov A UHPLC-Q-Orbitrap HRMS method was successfully used to quantify twelve isoflavones, including this compound, in Pueraria samples. nih.govresearchgate.netresearchgate.net The method demonstrated excellent sensitivity with low limits of detection and quantification. nih.gov

The fragmentation patterns observed in MS/MS analysis are also characteristic of the compound's structure. For C-glycosides like this compound, neutral losses corresponding to fragments of the sugar moiety are observed. sci-hub.se

Other Chromatographic Techniques for Compound Profiling

While UPLC and LC-MS are predominant, other chromatographic techniques have also been applied for the profiling of compounds in extracts containing this compound. Thin-layer chromatography (TLC) has been used in some screening applications. nih.gov However, TLC can have limitations in terms of separation efficiency and the potential for overlapping of components. nih.gov

An offline two-dimensional LC/MS affinity screening method has also been developed to identify bioactive compounds from P. lobata. tandfonline.comnih.gov This technique combines turbulent flow chromatography with LC-MS/MS for rapid screening and characterization of ligands that bind to specific targets. tandfonline.comnih.gov

Pharmacological Activities and Mechanistic Investigations in Vitro and Animal Models

Antitumor Research of Puerarin (B1673276) 6''-O-Xyloside

Puerarin 6''-O-xyloside has demonstrated notable anti-tumor properties across various cancer types. medchemexpress.comglpbio.com Its efficacy is primarily attributed to its ability to induce programmed cell death, known as apoptosis, in cancer cells. medchemexpress.comglpbio.com

Efficacy in Hepatocellular Carcinoma (HCC) Cell Lines and Xenograft Models

In the context of hepatocellular carcinoma (HCC), this compound has been shown to be effective in a dose-dependent manner. researchgate.net Research on HCC cell lines, specifically SMMC-7721 and HepG2, revealed that the compound inhibits cell viability, proliferation, and stemness, while promoting apoptosis. researchgate.netnih.gov Furthermore, in vivo studies using HepG2 xenograft mice demonstrated that this compound significantly suppressed tumor growth. researchgate.netnih.gov The underlying mechanism for these effects is linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.govresearchgate.net

Table 1: Effects of this compound on HCC

| Model | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| In Vitro | SMMC-7721, HepG2 | Inhibited cell viability, proliferation, and stemness; promoted apoptosis. | nih.gov |

| In Vivo | HepG2 Xenograft | Significantly suppressed tumor growth. | nih.gov |

Impact on Lung Cancer Cell Lines (e.g., A549) and Xenograft Models

Studies on the human lung carcinoma A549 cell line have shown that this compound exhibits significant cytotoxic activity by inducing apoptosis. tandfonline.comnih.gov This was observed through increased apoptotic cell populations with increasing concentrations of the compound. tandfonline.com In vivo experiments using xenograft nude mice with A549 tumors further corroborated these findings, showing significant inhibition of tumor growth. tandfonline.comnih.gov The anti-tumor activity in this context is associated with the induction of a mitochondria-mediated apoptosis pathway. tandfonline.comamegroups.org

Effects on Colon Cancer Cell Lines (e.g., SW480, LoVo, HCT-116)

This compound has demonstrated marked inhibitory effects on various colon cancer cell lines, including SW480, LoVo, and HCT-116. nih.govspandidos-publications.com The anti-proliferative effects were found to be both dose- and time-dependent. nih.govnih.gov Among the tested cell lines, the compound exerted the highest anti-proliferative effect on SW480 cells. nih.govspandidos-publications.com The antitumor activity in colon cancer is also linked to the induction of mitochondria-mediated intrinsic apoptosis. nih.govnih.gov

Table 2: IC50 Values of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|

| SW480 | 37.114 | nih.govspandidos-publications.com |

| LoVo | 49.213 | nih.govspandidos-publications.com |

| HCT-116 | 43.022 | nih.govspandidos-publications.com |

Mechanisms of Apoptosis Induction

The primary mechanism through which this compound exerts its antitumor effects is the induction of apoptosis. This process is orchestrated through specific cellular pathways.

A recurring theme in the research is the involvement of the mitochondria-mediated apoptosis pathway. medchemexpress.comglpbio.comanjiechem.com In lung cancer cells, this compound was found to alter the levels of proteins related to this intrinsic apoptosis pathway. tandfonline.com This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. tandfonline.comnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, a key step in initiating apoptosis. nih.gov Similarly, in colon cancer cells, the compound was shown to upregulate Bax and downregulate Bcl-2, confirming the role of the mitochondrial pathway. nih.gov

Following the initiation of the mitochondrial apoptosis pathway, a cascade of enzymes known as caspases is activated. This compound has been shown to significantly upregulate the expression of key executioner caspases. In lung cancer A549 cells, treatment with the compound led to increased levels of cleaved caspase-3, caspase-7, and caspase-9. tandfonline.comnih.gov Likewise, in colon cancer SW480 cells, a significant upregulation of cleaved caspase-3 and caspase-9 was observed. nih.gov The activation of this caspase cascade ultimately leads to the dismantling of the cell and its apoptotic death.

Regulation of Apoptosis-Related Proteins (Bcl-2, Bax, Bad)

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins. nih.gov These proteins are critical regulators of the mitochondrial-mediated apoptotic pathway. nih.gov In studies involving human colon cancer SW480 cells, treatment with this compound led to a significant, concentration-dependent increase in the expression of the pro-apoptotic proteins Bax and Bad. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was significantly decreased. nih.gov

The balance between these pro- and anti-apoptotic proteins is crucial in determining a cell's fate. mdpi.compsu.edu The upregulation of Bax and Bad, coupled with the downregulation of Bcl-2, shifts the cellular balance towards apoptosis, promoting the release of cytochrome c from the mitochondria and activating the caspase cascade, ultimately leading to programmed cell death. nih.govplos.org This modulation of Bcl-2 family proteins is a key mechanism behind the pro-apoptotic effects of this compound. nih.gov

Inhibition of Cell Proliferation and Stemness

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. In vitro studies have shown that it can inhibit the growth of colon cancer cells (SW480, LoVo, and HCT-116) and hepatocellular carcinoma (HCC) cells (SMMC-7721 and HepG2) in a dose-dependent manner. nih.govnih.govnih.gov For instance, the half-maximal inhibitory concentration (IC50) values for SW480, LoVo, and HCT-116 colon cancer cells were 37.114, 49.213, and 43.022 µg/ml, respectively. nih.govnih.gov

Beyond general cell proliferation, this compound has also been found to suppress cancer stemness. nih.govresearchgate.net In studies on HCC and lung cancer stem-like cells, the compound inhibited sphere formation, a key characteristic of cancer stem cells, and reduced the expression of stem cell markers. researchgate.netnih.gov This suggests that this compound may target the subpopulation of cancer cells responsible for tumor initiation and recurrence. nih.govnih.gov The inhibition of both cell proliferation and stemness highlights the compound's potential as a multi-faceted anti-cancer agent. nih.govresearchgate.net

Suppression of Tumor Invasion and Metastasis (e.g., MMP-3, MMP-9, VEGF modulation)

The invasive and metastatic potential of tumors is a major factor in cancer mortality. mdpi.comoncotarget.com this compound has been shown to suppress these processes by modulating key proteins involved in the degradation of the extracellular matrix (ECM) and angiogenesis. nih.gov Specifically, treatment of SW480 colon cancer cells with this compound resulted in the downregulation of matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-9 (MMP-9). nih.gov These enzymes are crucial for breaking down the ECM, allowing cancer cells to invade surrounding tissues and metastasize. mdpi.comelitedoctorsonline.com

Furthermore, this compound has been observed to decrease the expression of vascular endothelial growth factor (VEGF). nih.gov VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and provides a route for metastasis. nih.gov By downregulating MMP-3, MMP-9, and VEGF, this compound can inhibit the key steps of tumor invasion and metastasis. nih.gov

Autophagy Modulation

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the context. nih.gov In the context of cancer, its role is complex. Studies on hepatocellular carcinoma (HCC) cell lines have shown that this compound can induce autophagy. researchgate.netnih.gov However, this induced autophagy appears to be a protective mechanism for the cancer cells against the compound's toxicity. nih.gov

When autophagy was inhibited using 3-methyladenine (B1666300) (3-MA) in conjunction with this compound treatment, the anti-proliferative and pro-apoptotic effects of the compound were significantly enhanced. nih.gov This suggests that while this compound does induce autophagy, combining it with an autophagy inhibitor could be a more effective therapeutic strategy for certain cancers like HCC. nih.govresearchgate.net This highlights that the compound's modulation of autophagy is a significant aspect of its anti-cancer activity. researchgate.net

Anti-Osteoporotic Research of this compound

Investigations in Ovariectomized (OVX) Mouse Models

Ovariectomized (OVX) mice are a widely used and reliable animal model for studying postmenopausal osteoporosis, as they mimic the estrogen deficiency and subsequent bone loss seen in postmenopausal women. nih.govtandfonline.comtandfonline.com Studies have demonstrated that this compound exhibits significant anti-osteoporotic activity in this model. nih.govtandfonline.comtandfonline.com

Treatment with this compound in OVX mice has been shown to improve osteoporotic syndromes. nih.govtandfonline.com This includes a notable increase in the uterine index and a decrease in body weight compared to untreated OVX mice, suggesting a positive hormonal effect. tandfonline.com Histopathological analysis of the thigh bones of treated mice further confirms the compound's ability to mitigate the detrimental effects of ovariectomy on bone structure. nih.govtandfonline.com These findings in OVX models provide a strong basis for the potential of this compound in the management of postmenopausal osteoporosis. tandfonline.comjbtr.or.kr

Effects on Bone Metabolism Markers (e.g., Blood Calcium, Phosphorus, Alkaline Phosphatase (ALP), Osteoprotegerin (OPG)/RANKL ratio)

The anti-osteoporotic effects of this compound are further substantiated by its influence on key markers of bone metabolism. In ovariectomized (OVX) mice, administration of the compound led to significant increases in the serum concentrations of calcium and phosphorus, which are essential minerals for bone health. nih.govtandfonline.comimrpress.com

Furthermore, this compound treatment increased the levels of alkaline phosphatase (ALP), a marker of bone formation, and osteoprotegerin (OPG). nih.govimrpress.com OPG plays a crucial role in inhibiting bone resorption by binding to the receptor activator of nuclear factor-κB ligand (RANKL). dovepress.comnih.gov By increasing OPG levels, this compound effectively up-regulates the OPG/RANKL ratio. nih.gov This shift in the OPG/RANKL balance is critical as it favors a decrease in osteoclast activity and, consequently, reduced bone resorption. imrpress.com These effects on bone metabolism markers provide a clear mechanism for the compound's observed anti-osteoporotic activity. nih.govtandfonline.comimrpress.com

Table of Research Findings on this compound

| Area of Research | Model/Cell Line | Key Findings | References |

| Apoptosis Regulation | SW480 colon cancer cells | Increased Bax and Bad expression; Decreased Bcl-2 expression. | nih.gov |

| Cell Proliferation | SW480, LoVo, HCT-116, SMMC-7721, HepG2 cells | Inhibited cell growth in a dose-dependent manner. | nih.govnih.govnih.gov |

| Cancer Stemness | HCC and lung cancer stem-like cells | Inhibited sphere formation; Reduced stem cell marker expression. | researchgate.netnih.gov |

| Tumor Invasion & Metastasis | SW480 colon cancer cells | Downregulated MMP-3, MMP-9, and VEGF expression. | nih.gov |

| Autophagy Modulation | HepG2 HCC cells | Induced autophagy; Combination with an autophagy inhibitor enhanced anti-cancer effects. | researchgate.netnih.gov |

| Anti-Osteoporosis | Ovariectomized (OVX) mice | Improved osteoporotic syndromes; Increased uterine index; Decreased body weight. | nih.govtandfonline.comtandfonline.com |

| Bone Metabolism Markers | Ovariectomized (OVX) mice | Increased serum calcium, phosphorus, ALP, and OPG; Upregulated OPG/RANKL ratio. | nih.govtandfonline.comimrpress.com |

Cellular Mechanisms in Osteoblasts and Osteoclasts

This compound (PXY) has demonstrated notable effects on bone metabolism by influencing the activity of osteoblasts and osteoclasts. In an in vitro study, PXY was shown to promote the proliferation of osteoblasts. nih.gov Furthermore, it significantly up-regulated the ratio of osteoprotegerin (OPG) to the receptor activator of nuclear factor-κB ligand (RANKL), a key indicator of bone formation. nih.gov OPG inhibits the differentiation and activation of osteoclasts, the cells responsible for bone resorption, while RANKL promotes these processes. By increasing the OPG/RANKL ratio, this compound shifts the balance towards bone formation. nih.gov

In an animal model of postmenopausal osteoporosis using ovariectomized (OVX) mice, administration of this compound at doses of 40 and 60 mg/kg/d resulted in an improvement of osteoporotic syndromes. nih.gov This included an increase in blood calcium, blood phosphorus, and alkaline phosphatase (ALP) concentrations, all of which are markers related to bone turnover and formation. nih.gov The related compound, puerarin, has also been shown to inhibit osteoclast formation and bone resorption, further supporting the potential role of these isoflavones in maintaining bone health. imrpress.comresearchgate.netd-nb.info Puerarin achieves this by decreasing the expression of osteoclast-related genes and inhibiting osteoclast differentiation. imrpress.comd-nb.info

Table 1: Effects of this compound on Bone Metabolism Markers

| Model | Parameter | Observed Effect | Reference |

| In Vitro (Osteoblasts) | Proliferation | Increased | nih.gov |

| In Vitro (Osteoblasts) | OPG/RANKL Ratio | Up-regulated | nih.gov |

| Ovariectomized Mice | Blood Calcium | Increased | nih.gov |

| Ovariectomized Mice | Blood Phosphorus | Increased | nih.gov |

| Ovariectomized Mice | Alkaline Phosphatase (ALP) | Increased | nih.gov |

Modulation of Cellular Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical cellular signaling pathways. These pathways are integral to processes such as cell growth, proliferation, and metabolism.

PI3K/AKT/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. This compound has been identified as an inhibitor of this pathway. nih.govresearchgate.netnih.gov In studies using hepatocellular carcinoma (HCC) cell lines, treatment with this compound led to a dose-dependent inhibition of the phosphorylation of key proteins in this pathway, including p-PI3K, p-AKT, and p-mTOR. nih.govresearchgate.net This inhibition was observed to be significant at a concentration of 5 μmol/L. nih.gov

The inhibitory effect of this compound on the PI3K/AKT/mTOR pathway contributes to its observed anti-proliferative and pro-apoptotic effects in cancer cells. nih.govresearchgate.netnih.gov Co-administration with 3-methyladenine (3-MA), a known PI3K inhibitor, enhanced these effects, further solidifying the role of this pathway in the mechanism of action of this compound. nih.govresearchgate.net In vivo studies using HepG2 xenograft mice also demonstrated that this compound could suppress tumor growth, which was associated with the inhibition of the PI3K/AKT/mTOR pathway. nih.govnih.gov The parent compound, puerarin, has also been shown to inhibit this pathway in various cancer cell lines. researchgate.netaging-us.com

Lysine-Specific Demethylase 6B (KDM6B) Inhibition

This compound has been characterized as an inhibitor of lysine-specific demethylase 6B (KDM6B). nih.govresearchgate.netnih.gov KDM6B is a histone demethylase that plays a role in epigenetic regulation and has been implicated in the progression of certain cancers, including hepatocellular carcinoma. nih.gov By inhibiting KDM6B, this compound can influence gene expression and cellular processes such as proliferation and stemness in cancer cells. nih.govresearchgate.netnih.gov The dual inhibition of both the PI3K/AKT/mTOR pathway and KDM6B suggests a multi-targeted approach by which this compound exerts its anti-tumor effects. nih.govresearchgate.net

Involvement of MAPK Signaling Cascade

The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway involved in regulating cell proliferation, differentiation, and apoptosis. Research indicates that this compound can modulate this pathway. Specifically, it has been shown to upregulate the expression of phosphorylated c-Jun N-terminal kinase (p-JNK), a key component of the MAPK pathway, which can lead to the induction of apoptosis. nih.gov The parent compound, puerarin, has also been found to inhibit the MAPK signaling pathway, particularly the ERK1/2 and p38-MAPK pathways, in various cell types, including cancer cells and osteoblasts. nih.govamegroups.orgnih.gov This suggests that the isoflavone (B191592) structure is capable of interacting with and modulating different branches of the MAPK cascade to influence cellular outcomes.

AMPK, SIRT3, and GLUT4 Pathway Activation in Metabolic Models (In Vitro)

In the context of metabolic regulation, this compound has been shown to activate the adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), sirtuin 3 (SIRT3), and glucose transporter isoform 4 (GLUT4) pathway in in vitro models of insulin (B600854) resistance. tmrjournals.comtmrjournals.com AMPK is a key energy sensor that, when activated, enhances glucose uptake and metabolism. nih.gov SIRT3 is a mitochondrial deacetylase involved in regulating metabolic homeostasis, and GLUT4 is the primary insulin-responsive glucose transporter. tmrjournals.comtmrjournals.com A study on RenShenJian decoction, which contains this compound, found that this compound, along with others, could simultaneously activate AMPK, SIRT3, and GLUT4 in palmitate-induced insulin-resistant HepG2 cells. tmrjournals.comtmrjournals.com This activation suggests a potential mechanism for improving insulin sensitivity and glucose metabolism. tmrjournals.comtmrjournals.com

Table 2: Modulation of Cellular Signaling Pathways by this compound

| Pathway | Key Proteins Modulated | Observed Effect | Model | Reference |

| PI3K/AKT/mTOR | p-PI3K, p-AKT, p-mTOR | Inhibition | Hepatocellular Carcinoma Cells | nih.govresearchgate.net |

| KDM6B | KDM6B | Inhibition | Hepatocellular Carcinoma Cells | nih.govresearchgate.netnih.gov |

| MAPK | p-JNK | Upregulation | Colon Cancer Cells | nih.gov |

| AMPK/SIRT3/GLUT4 | AMPK, SIRT3, GLUT4 | Activation | Insulin-Resistant HepG2 Cells | tmrjournals.comtmrjournals.com |

Antioxidant Properties and Oxidative Stress Reduction

This compound exhibits antioxidant properties, contributing to its pharmacological profile by scavenging free radicals and reducing oxidative stress. biosynth.com This activity is a key aspect of its mode of action and is thought to underlie some of its protective effects. biosynth.com The parent compound, puerarin, is also well-documented for its ability to inhibit oxidative stress. phytopurify.comamegroups.orgmdpi.com It can act as an intracellular reactive oxygen species (ROS) scavenger, enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), and reduce lipid peroxidation. amegroups.orgmdpi.com By mitigating oxidative damage, these compounds can help protect cells and tissues from the detrimental effects of oxidative stress, which is implicated in a wide range of diseases.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

This compound has been investigated for its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Inhibition of this enzyme is a target for developing agents for hyperpigmentation disorders and for use in the cosmetics industry.

Research has shown that this compound exhibits inhibitory activity against tyrosinase. One study reported an IC50 value of 0.514 mM for this compound. nih.gov In comparison, the parent compound, puerarin, showed stronger inhibitory activity. Molecular docking studies suggest that the addition of the xyloside group may introduce steric hindrance and alter the polarity of the molecule, potentially affecting its binding to the active site of the tyrosinase enzyme. nih.govresearchgate.net

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.514 nih.gov |

| Puerarin | Data Not Available in Provided Context |

| Kojic Acid | Data Not Available in Provided Context |

Neuroprotective Activity in Preclinical Models

The neuroprotective potential of isoflavones from Pueraria lobata, including puerarin, has been a subject of scientific inquiry. tmrjournals.com While direct studies on the neuroprotective effects of this compound are emerging, the known activities of puerarin provide a basis for understanding its potential mechanisms. Puerarin has been shown to exert neuroprotective effects by inhibiting oxidative stress, cytotoxicity, and apoptosis. tmrjournals.com

Mechanistic studies on puerarin have highlighted its ability to modulate various signaling pathways involved in neuronal survival. For instance, puerarin has been reported to protect against neurotoxicity by activating the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. nih.gov It has also been shown to inhibit apoptosis by interfering with pathways such as the JNK signaling pathway and activating the PI3K/Akt pathway. nih.gov In models of cerebral ischemia, puerarin has demonstrated protective effects by inhibiting astrocyte apoptosis and enhancing the secretion of brain-derived neurotrophic factor (BDNF). nih.gov

Cardiovascular Protective Effects in Preclinical Models

Isoflavones from Pueraria lobata are recognized for their potential benefits in cardiovascular health. tmrjournals.com Puerarin, the parent compound of this compound, has been extensively studied for its cardioprotective effects in various preclinical models. nih.gov These studies have shown that puerarin can mitigate conditions such as atherosclerosis, cardiac hypertrophy, and myocardial infarction. nih.gov

The mechanisms underlying the cardiovascular protective effects of puerarin are multifaceted and involve the reduction of inflammation, oxidative stress, and apoptosis. nih.gov Puerarin has been found to improve endothelial function and exert positive effects on cardiac function. nih.gov A significant body of evidence points to the involvement of the PI3K/Akt signaling pathway in puerarin's cardioprotective activity. nih.gov For example, in a rat model of myocardial infarction, puerarin was shown to enhance nitric oxide (NO) levels by increasing the expression of endothelial nitric oxide synthase (eNOS) via the Akt pathway. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of puerarin and its derivatives contribute significantly to their therapeutic potential. mdpi.com Puerarin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov

Structure Activity Relationship Sar Studies of Puerarin 6 O Xyloside Analogs

Comparative Analysis with Puerarin (B1673276) and Other Glycosides

Research indicates that the addition of a xylose group to the puerarin backbone significantly modifies its biological profile. Compared to puerarin, Puerarin 6''-O-xyloside has shown enhanced or altered activity in several areas, including antitumor and enzyme-inhibitory effects. nih.gov

For instance, in studies on hepatocellular carcinoma, this compound demonstrated a largely improved antitumor activity when compared to puerarin. nih.gov Similarly, when evaluating tyrosinase inhibitory activity, both puerarin and this compound were found to be effective, though with different potencies. One study identified puerarin as having a stronger inhibitory effect than its xyloside derivative on tyrosinase. tandfonline.com In contrast, another key area of investigation is the inhibition of α-glucosidase, an enzyme relevant to diabetes management. Studies have shown that various isoflavones from Pueraria lobata, including this compound and puerarin, exhibit α-glucosidase inhibitory activity, highlighting the potential of this class of compounds. nih.gov

These comparative analyses underscore that glycosylation is a key determinant of biological function, with the specific type and position of the sugar moiety influencing the compound's therapeutic potential.

Table 1: Comparative Biological Activities

| Compound | Biological Activity | Target/Model | Comparative Finding |

|---|---|---|---|

| This compound | Antitumor | Hepatocellular Carcinoma | Activity is "largely improved" compared to Puerarin. nih.gov |

| Puerarin | Antitumor | Hepatocellular Carcinoma | Serves as a baseline for comparison. nih.gov |

| This compound | Tyrosinase Inhibition | Enzyme Assay | Exhibited good inhibitory activity (IC50: 513.8 μM). tandfonline.com |

| Puerarin | Tyrosinase Inhibition | Enzyme Assay | Exhibited stronger inhibitory activity than the xyloside (IC50: 478.5 μM). tandfonline.com |

| This compound | α-Glucosidase Inhibition | Enzyme Assay | Exhibited inhibitory activity. nih.gov |

| Puerarin | α-Glucosidase Inhibition | Enzyme Assay | Exhibited inhibitory activity. nih.gov |

Influence of Xylose Moiety on Biological Activity and Binding Interactions

The presence of the 6''-O-xylose moiety on the puerarin structure is a critical factor influencing its interaction with biological targets. This additional sugar unit enhances the molecule's structural complexity and its potential for forming intermolecular bonds. Specifically, the xylose group provides extra hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors. tandfonline.com

Molecular Docking and Computational Chemistry Approaches

Molecular docking and other computational methods are invaluable tools for visualizing and predicting how a ligand, such as this compound, fits into the binding site of a protein. These studies provide insights into the specific interactions that stabilize the ligand-protein complex, corroborating and explaining experimental findings.

Molecular docking simulations have been employed to understand the binding mechanism of this compound with various enzymes. Docking studies with the enzyme tyrosinase revealed that the compound fits into the catalytic pocket, where it forms multiple non-covalent interactions with surrounding amino acid residues. tandfonline.comresearchgate.net These interactions include van der Waals forces, conventional hydrogen bonds, and various pi-stacking interactions (Pi-Anion, Pi-Sigma, and Pi-Alkyl). tandfonline.com Such computational analyses confirmed that the xylose moiety contributes to the network of hydrogen bonds, anchoring the molecule within the active site.

Similarly, molecular docking has been used to confirm the binding of this compound to the active site of α-glucosidase, providing a molecular basis for its observed inhibitory activity. nih.gov These computational approaches are essential for rationalizing the structure-activity relationships observed in experimental assays and can guide the design of new, more potent analogs.

Biosynthesis and Biotransformation Research

Proposed Biosynthetic Pathways of Puerarin (B1673276) 6''-O-Xyloside in Plants

Puerarin 6''-O-xyloside is a significant isoflavone (B191592) glycoside found in the roots of plants from the Pueraria genus, most notably Pueraria lobata (kudzu). researchgate.net Its biosynthesis is an extension of the well-established isoflavonoid (B1168493) pathway, which is largely conserved among leguminous plants. tmrjournals.com The process involves a series of enzymatic modifications to a core isoflavone structure, with glycosylation being a critical step that contributes to the diversity and unique biological properties of these compounds in Pueraria. tmrjournals.com

The proposed biosynthetic pathway begins with the general phenylpropanoid pathway, which produces the precursors for all flavonoids. Through a series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS), the isoflavone daidzein (B1669772) is formed. Daidzein serves as a crucial intermediate.

The biosynthesis proceeds through the following key steps:

C-Glycosylation of Daidzein: The first committed step towards puerarin synthesis involves the attachment of a glucose molecule to the C-8 position of the daidzein skeleton. This C-glycosylation reaction is a distinctive feature of puerarin biosynthesis and results in the formation of puerarin (daidzein-8-C-glucoside).

O-Xylosylation of Puerarin: The final step in the formation of this compound is the attachment of a xylose sugar moiety to the 6''-hydroxyl group of the glucose residue on puerarin. researchgate.net This reaction is catalyzed by a specific glycosyltransferase, likely a UDP-xylose-dependent enzyme, which transfers a xylosyl group to the puerarin backbone. This additional glycosylation enhances the structural complexity of the molecule.

The enzymes responsible for these glycosylation steps, particularly the final xylosylation, are believed to be part of the UDP-glycosyltransferase (UGT) superfamily, which plays a central role in the structural diversification of secondary metabolites in plants. tmrjournals.com

| Step | Precursor | Product | Enzyme Class (Proposed) | Description |

|---|---|---|---|---|

| 1 | Daidzein | Puerarin (Daidzein-8-C-glucoside) | C-glucosyltransferase | Attachment of a glucose moiety to the C-8 position of daidzein. |

| 2 | Puerarin | This compound | O-xylosyltransferase (UGT) | Attachment of a xylose moiety to the 6''-hydroxyl group of the glucose on puerarin. researchgate.net |

Enzymatic Biotransformation Studies (In Vitro/Microbial)

Research specifically detailing the enzymatic or microbial biotransformation of this compound is limited in publicly available literature. However, studies on its parent compound, puerarin, demonstrate the potential for enzymatic modifications to alter the structure and properties of this class of isoflavones. These biotransformation approaches are often explored to improve solubility, bioavailability, or biological activity.

For instance, puerarin has been successfully modified using various enzymes and microbial systems to create novel derivatives.

Enzymatic Glucosylation: Deinococcus geothermalis amylosucrase (DgAS) has been used to biotransform puerarin into a novel, more soluble derivative, puerarin-4′-O-α-glucoside. nih.gov The optimal yield for this transformation was reported to be 35.1% when using 200 μg/mL of the enzyme with 20% (w/v) sucrose (B13894) at 40°C for 48 hours. nih.gov

Enzymatic Acylation: To improve lipid solubility, lipase-catalyzed acylation of puerarin has been investigated. Using Novozym 435 lipase (B570770) and palmitic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), a near-complete conversion (98.97%) to puerarin palmitate was achieved within 3 hours. mdpi.com This modification involves the attachment of a fatty acid to the puerarin molecule. mdpi.com

These studies highlight that the hydroxyl groups on the puerarin structure, including those on the glucose moiety, are accessible to enzymatic modification. This suggests a strong theoretical potential for similar enzymatic or microbial processes to be applied to this compound, either by targeting its available hydroxyl groups for further glycosylation or acylation, or by using specific enzymes to cleave the xyloside or glucoside bonds. However, dedicated research focusing on this compound as a substrate for biotransformation is not yet widely reported.

Metabolic Fate in Animal Models (Pharmacokinetic Principles, Excluding Human Data)

Detailed pharmacokinetic studies focusing exclusively on this compound in animal models are not extensively documented in available research. Most pharmacokinetic research in this area has centered on the primary isoflavone, puerarin. However, several in vivo studies in animal models provide indirect evidence of the systemic absorption and biological activity of this compound.

In one study, the anti-osteoporotic activity of this compound was demonstrated in ovariectomized rats. imrpress.com The compound was administered via intraperitoneal injection at doses of 20, 40, and 60 mg/kg/day, leading to significantly higher blood calcium and phosphorus levels compared to the control group, indicating that the compound is systemically available and biologically active following this route of administration. imrpress.com Similarly, another study on a xenograft nude mouse model of human lung carcinoma showed that intraperitoneal injection of this compound at 40 mg/kg significantly suppressed tumor growth over a 15-day period. tandfonline.com This finding further supports its bioavailability and systemic distribution in vivo.

Hydrolysis: The C-glucoside bond can be cleaved to yield the aglycone, daidzein. This reaction is often mediated by gut microbiota.

Conjugation: Puerarin can undergo Phase II metabolism, primarily glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted. nih.gov

Reduction: The daidzein formed from hydrolysis can be further metabolized by gut microbiota into dihydrodaidzein (B191008) and equol. nih.gov

It is plausible that this compound could undergo similar metabolic processes. The xyloside and glucoside linkages may be hydrolyzed by intestinal enzymes or gut microbiota, releasing puerarin and subsequently daidzein, which would then enter their known metabolic pathways. Direct conjugation of the intact this compound molecule is also a possible metabolic route. However, without specific studies on this compound, its precise metabolic fate in animal models remains to be fully elucidated.

| Animal Model | Route of Administration | Study Focus | Key Finding | Reference |

|---|---|---|---|---|

| Ovariectomized rats | Intraperitoneal injection | Anti-osteoporotic activity | Compound demonstrated systemic biological effects on bone metabolism markers. | imrpress.com |

| Nude mice (A549 xenograft) | Intraperitoneal injection | Antitumor activity | Compound suppressed tumor growth, indicating systemic availability and activity. | tandfonline.com |

Chemical Synthesis and Derivatization Studies

Total Synthesis Routes for Puerarin (B1673276) 6''-O-xyloside

As of the current body of scientific literature, dedicated and complete de novo total synthesis routes for Puerarin 6''-O-xyloside have not been extensively reported. The intricate stereochemistry of the molecule, featuring a C-glycosidic bond at the C-8 position of the isoflavone (B191592) core and an O-glycosidic linkage of the xylose moiety to the glucose unit, presents a formidable synthetic challenge. The construction of the C-glycoside, in particular, requires sophisticated stereoselective methodologies. Consequently, the focus of synthetic efforts has largely shifted towards more feasible semi-synthetic approaches that leverage the naturally abundant precursor, puerarin.

Semi-Synthesis from Precursors

The most prevalent method for obtaining this compound is through the semi-synthesis from its parent compound, puerarin. This approach circumvents the complexities of constructing the isoflavone C-glycoside core from scratch. The primary transformation involves the selective glycosylation of the 6''-hydroxyl group of the glucose moiety in puerarin with a xylose unit. Enzymatic methods have emerged as a powerful tool for achieving this regioselective glycosylation with high efficiency and under mild reaction conditions.

Enzymatic transglycosylation, utilizing various glycoside hydrolases, is a key strategy. For instance, β-xylosidases can catalyze the transfer of a xylosyl group from a suitable donor, such as xylobiose or a synthetic xylosyl donor, to the puerarin acceptor. The enzyme's active site stereospecifically recognizes the acceptor and facilitates the formation of the desired 6''-O-xylosyl bond.

While direct enzymatic xylosylation of puerarin to yield this compound is a highly plausible and targeted approach, published research has more broadly demonstrated the successful enzymatic glycosylation of puerarin to other derivatives. These examples serve as a proof-of-concept for the semi-synthesis of this compound.

| Product | Precursor | Enzyme | Glycosyl Donor | Key Findings |

| Puerarin-7-O-fructoside | Puerarin | Lysinibacillus fusiformis whole cells | Sucrose (B13894) | Efficient biotransformation with a conversion rate of 91.6%. nih.gov |

| Puerarin-7-O-α-D-glucopyranoside | Puerarin | Microbacterium oxydans CGMCC 1788 | Maltose | Production of two novel glucosides with yields of 40.0% and 5.0%. pjmonline.org |

| Puerarin-4′-O-α-glucoside | Puerarin | Deinococcus geothermalis Amylosucrase (DgAS) | Sucrose | Resulted in a novel glucoside with 129-fold higher solubility than puerarin. nih.govsemanticscholar.orgmdpi.com |

| 2-(6-hydroxynaphthyl) β-d-xylopyranoside | 2,6-dihydroxynaphthalene | Recombinant β-xylosidase (rBxTW1) | Xylobiose | Successful synthesis of a xyloside with anti-proliferative activity, demonstrating the utility of β-xylosidase in transxylosylation. nih.gov |

The successful synthesis of these puerarin glycosides underscores the potential of enzymatic methods for the targeted production of this compound. The selection of a specific β-xylosidase with the desired regioselectivity for the 6''-hydroxyl group of puerarin would be a critical factor for an efficient synthesis.

Synthesis of Novel Analogs for Enhanced Activity

The synthesis of novel analogs of puerarin and its glycosides is a promising avenue for enhancing their therapeutic potential. Modifications to the core structure can lead to improved pharmacokinetic properties, such as increased stability, better membrane permeability, and enhanced biological activity.

One common strategy is acylation. For example, the green synthesis of Puerarin 6''-O-acetate has been achieved using engineered Escherichia coli. rsc.org This modification was shown to improve the liposolubility and stability of the compound in human and mouse plasma, which could translate to better oral absorption and a longer duration of action. rsc.org

The synthesis of various puerarin derivatives has been explored to enhance specific biological activities. For instance, studies on analogs have aimed to improve anti-osteoporotic and anti-tumor activities. medchemexpress.comnih.gov The rationale behind these modifications is to create molecules that may have better target engagement or improved distribution to the site of action.

| Analog | Synthetic Strategy | Enhanced Property/Activity |

| Puerarin 6''-O-acetate | Enzymatic acetylation using engineered E. coli | Improved liposolubility and plasma stability. rsc.org |

| Puerarin-4′-O-α-glucoside | Enzymatic glycosylation with amylosucrase | 129-fold higher water solubility. nih.govsemanticscholar.orgmdpi.com |

| Puerarin-7-O-fructoside | Whole-cell biotransformation | Improved water solubility and antioxidant activity. nih.gov |

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Molecular Targets

Current research has identified several molecular targets of Puerarin (B1673276) 6''-O-xyloside, primarily centered on apoptosis-related proteins and key signaling pathways. For instance, in colon cancer cell lines, the compound has been shown to upregulate cleaved caspase-3 and -9, and Bax, while downregulating Bcl-2, matrix metalloproteinase (MMP)-3, MMP-9, and vascular endothelial growth factor (VEGF). nih.govnih.gov Furthermore, its inhibitory effects on the PI3K/Akt/mTOR and Akt/c-Myc signaling pathways have been documented in hepatocellular carcinoma and lung cancer stem-like cells, respectively. researchgate.netnih.gov

Despite this progress, the complete spectrum of its molecular interactions is likely broader. The structural similarity of Puerarin 6''-O-xyloside to other bioactive isoflavones suggests the existence of additional, as-yet-unidentified targets. For example, molecular docking studies have been employed to investigate the interaction of isoflavones from Pueraria lobata with enzymes like tyrosinase, indicating a potential avenue for exploration. nih.govresearchgate.net Moreover, research on the parent compound, puerarin, has identified carbonic anhydrase XII as a potential molecular target, suggesting that similar investigations for this compound could yield novel insights. frontiersin.org Future research should, therefore, prioritize the identification of new binding partners and signaling cascades affected by this compound. This will not only deepen our understanding of its pharmacological profile but also potentially uncover new therapeutic applications.

Development of Advanced Delivery Systems for Preclinical Studies

A significant hurdle in the clinical translation of many natural compounds, including isoflavones, is their suboptimal pharmacokinetic properties, such as poor water solubility and low bioavailability. mdpi.comnih.gov These challenges can limit the effective concentration of the compound at the target site, thereby diminishing its therapeutic efficacy. To overcome these limitations, the development of advanced drug delivery systems is crucial for the preclinical evaluation of this compound.

Recent reviews have highlighted the use of nanotechnology to enhance the bioavailability of isoflavones from Puerariae Lobatae Radix. tmrjournals.com Encapsulating this compound in nano-formulations, such as liposomes or nanoparticles, could improve its solubility, protect it from premature degradation, and facilitate targeted delivery to specific tissues or cells. For instance, a study on the related compound puerarin demonstrated that a liposomal formulation could be successfully prepared, suggesting a viable strategy for this compound. nih.gov Preclinical studies utilizing such advanced delivery systems are essential to accurately assess the in vivo efficacy and biodistribution of this compound, paving the way for potential clinical applications.

Synergistic Effects with Other Bioactive Compounds in Animal Models

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal therapeutic outcomes. Investigating the synergistic effects of this compound with other bioactive compounds in animal models is a promising research avenue. Such combinations could potentially enhance therapeutic efficacy, reduce required doses, and overcome drug resistance.

A study on hepatocellular carcinoma demonstrated that the co-administration of this compound with 3-methyladenine (B1666300) (3-MA), an autophagy inhibitor, augmented the compound's anti-proliferative and pro-apoptotic effects in a HepG2 xenograft mouse model. nih.govnih.gov This suggests that targeting multiple cellular pathways simultaneously can lead to a more potent anti-tumor response. Furthermore, studies on the parent compound, puerarin, have shown synergistic anti-tumor effects when combined with conventional chemotherapy drugs like 5-fluorouracil (B62378) and oxaliplatin (B1677828) in animal models of esophageal, gastric, and breast cancer. frontiersin.orgnih.gov These findings provide a strong rationale for exploring the synergistic potential of this compound with other natural compounds or standard chemotherapeutic agents in various preclinical disease models.

The table below summarizes key findings from studies investigating the synergistic effects of this compound and its parent compound, puerarin, in animal models.

| Compound | Combination Agent | Cancer Model | Key Findings |

| This compound | 3-Methyladenine (3-MA) | Hepatocellular Carcinoma (HepG2 xenograft) | Augmented inhibition of proliferation and promotion of apoptosis. nih.govnih.gov |

| Puerarin | 5-Fluorouracil | Esophageal and Gastric Cancer | Enhanced anti-tumor effect. nih.gov |

| Puerarin | Oxaliplatin | Breast Cancer | Improved sensitivity to chemotherapy and inhibition of metastasis. frontiersin.org |

Application in Omics Research (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies, such as proteomics and metabolomics, offers powerful tools to obtain a comprehensive understanding of the biological effects of a compound. These approaches allow for the unbiased, large-scale analysis of proteins and metabolites, providing a snapshot of the cellular state in response to treatment.

The application of omics to the study of this compound is still in its infancy. However, related research provides a strong impetus for its use. For example, ultra-high-performance liquid chromatography-quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) has been successfully used to identify and quantify isoflavones, including this compound, in Pueraria extracts. nih.gov This demonstrates the feasibility of using advanced analytical techniques to study this compound.

Furthermore, a quantitative proteomic analysis was conducted to investigate the effects of puerarin in piglets infected with porcine epidemic diarrhea virus, revealing changes in protein expression related to the immune response. frontiersin.org Similarly, metabolomic profiling has been used to study metabolic alterations in various diseases, a strategy that could be applied to understand the systemic effects of this compound treatment. thno.org Future research employing proteomics and metabolomics will be invaluable in identifying novel biomarkers of response to this compound, elucidating its mechanisms of action on a global scale, and potentially uncovering new therapeutic targets and pathways.

Q & A

Q. What are the primary mechanisms by which puerarin 6''-O-xyloside induces apoptosis in cancer cells?

this compound triggers mitochondrial-mediated apoptosis via caspase activation (caspase-3, -7, -9) and modulation of Bcl-2/Bax ratios. In vitro studies on human lung carcinoma A549 cells demonstrated a dose-dependent increase in pro-apoptotic Bax and decreased anti-apoptotic Bcl-2, leading to cytochrome c release and apoptosome formation . Methodologically, researchers should validate these pathways using flow cytometry for apoptosis assays, Western blotting for caspase/Bcl-2 family proteins, and mitochondrial membrane potential probes (e.g., JC-1) .

Q. Which in vitro models are most suitable for studying this compound’s antitumor activity?

The A549 lung adenocarcinoma cell line and colon cancer models (e.g., HCT116) are widely used. Key assays include:

- MTT assay for viability (IC₅₀ values reported at ~40–60 µM in A549 cells) .

- Annexin V/PI staining to quantify early/late apoptosis .

- Transwell migration assays to assess anti-metastatic effects .

Note: Use DMSO as a solvent (solubility: 10 mg/mL) and maintain concentrations below 0.1% to avoid cytotoxicity .

Q. How does this compound exhibit anti-osteoporotic activity in vivo?

In ovariectomized (OVX) mice, this compound (40–60 mg/kg, intraperitoneal) reversed bone loss by:

- Increasing serum calcium, phosphorus, and alkaline phosphatase (ALP) .

- Upregulating osteoprotegerin (OPG)/RANKL ratio to inhibit osteoclastogenesis .

Methodological recommendations: Dual-energy X-ray absorptiometry (DEXA) for bone density and micro-CT for trabecular microstructure analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis pathway data across different cancer types?

Discrepancies may arise from tissue-specific expression of apoptotic regulators. For example:

- In lung cancer, caspase-9 activation dominates .

- In colon cancer, caspase-8 (extrinsic pathway) may play a secondary role .

Solution : Perform transcriptomic profiling (RNA-seq) to identify tissue-specific apoptotic regulators and use caspase inhibitors (e.g., Z-VAD-FMK) to isolate pathway contributions .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

The compound’s low solubility in aqueous buffers limits bioavailability. Strategies include:

Q. How can researchers validate the role of Bax/Bcl-2 in vivo?

Q. What experimental designs address dose-dependent vs. time-dependent effects in anti-cancer studies?

Q. How do researchers distinguish direct vs. indirect effects on osteoclastogenesis?

- Co-culture systems : Combine osteoblasts and osteoclasts to test cell-cell communication .

- Conditioned media experiments : Treat osteoblasts with this compound and transfer media to osteoclasts to identify secreted factors (e.g., OPG) .

- Gene editing : CRISPR-Cas9 knockdown of OPG in osteoblasts to validate its role .

Methodological Considerations

Q. What analytical methods quantify this compound in biological samples?

Q. How to mitigate off-target effects in caspase activation assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。